molecular formula C19H27NO2 B12523968 1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one CAS No. 654068-31-2

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one

Cat. No.: B12523968
CAS No.: 654068-31-2
M. Wt: 301.4 g/mol
InChI Key: RZFYJBHHZVIIGM-UHFFFAOYSA-N
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Description

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one is an organic compound that features a morpholine ring and a phenyl group attached to a non-7-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one typically involves the reaction of morpholine with a suitable precursor, such as a non-7-en-1-one derivative. One common method is the condensation reaction between morpholine and a phenyl-substituted non-7-en-1-one under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. Microwave-assisted synthesis has also been explored as a green chemistry approach, reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-YL)prop-2-en-1-one: A simpler analog with similar reactivity but different biological activity.

    3-(Morpholin-4-YL)propane-1-sulfonic acid: A buffering agent with distinct chemical properties.

    6-Morpholin-4-YL-9H-purine: A compound with a purine ring, used in medicinal chemistry

Uniqueness

1-(Morpholin-4-YL)-9-phenylnon-7-EN-1-one is unique due to its combination of a morpholine ring and a phenyl-substituted non-7-en-1-one backbone. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

654068-31-2

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

1-morpholin-4-yl-9-phenylnon-7-en-1-one

InChI

InChI=1S/C19H27NO2/c21-19(20-14-16-22-17-15-20)13-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h3,5-8,11-12H,1-2,4,9-10,13-17H2

InChI Key

RZFYJBHHZVIIGM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCCCC=CCC2=CC=CC=C2

Origin of Product

United States

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